![molecular formula C16H15BrN4O2 B4066950 6-amino-4-(5-bromo-2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4066950.png)

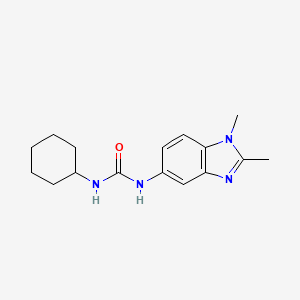

6-amino-4-(5-bromo-2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

説明

The compound “6-amino-4-(5-bromo-2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is an aromatic ether and a pyranopyrazole . It is part of the indole derivatives, which are known for their diverse biological activities .

Synthesis Analysis

The synthesis of pyrazole derivatives, including the compound , often involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3 + 2] cycloaddition to terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis

The molecular structure of this compound is similar to that of other pyrazole derivatives . Detailed binding features obtained from molecular dynamics simulations have helped to elucidate the molecular basis of 6-amino-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles .Chemical Reactions Analysis

The chemical reactions involving this compound are similar to those of other pyrazole derivatives. For instance, the pyrazole ring is found in various man-made compounds, such as dyes, industrial solvents, herbicides, pesticides, as well as in many natural metabolites .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are similar to those of other pyrazole derivatives. For instance, they are crystalline and colorless in nature with specific odors .科学的研究の応用

Corrosion Inhibition

One significant application of pyranopyrazole derivatives, including compounds similar to 6-amino-4-(5-bromo-2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, is in the field of corrosion inhibition. These compounds have been investigated for their effectiveness in protecting mild steel in corrosive environments. Studies demonstrate that these derivatives can significantly inhibit corrosion, with efficiency increasing with the concentration of the inhibitor. The adsorption of these compounds on metal surfaces follows the Langmuir adsorption isotherm model, suggesting a strong interaction between the inhibitor molecules and the metal surface (Yadav et al., 2016).

Anticancer Potential

Pyranopyrazole derivatives have also been explored for their potential anticancer properties. The multicomponent synthesis of these compounds, facilitated by ionic liquids, has yielded derivatives with significant biological activities. Notably, some derivatives have been identified as potent anticancer agents, with the synthesis method offering advantages such as excellent yields, short reaction times, and mild conditions. This approach underlines the therapeutic potential of pyranopyrazole derivatives in cancer treatment, advocating for further in vivo studies to assess their efficacy and safety (Nikalje et al., 2016).

Nanoformulation for Cancer Therapy

A novel nanoformulation approach using pyrano[2,3-c]pyrazole derivatives encapsulated in PEG-PLGA block copolymers has shown promising results in cancer therapy. This strategy enhances the physiochemical and release profiles of the compounds, thereby improving their therapeutic potential. One specific derivative, encapsulated for improved solubility and delivery, exhibited significant anti-tumor activity by blocking the cell cycle through a P53-independent pathway. This finding suggests that nanoformulated pyrano[2,3-c]pyrazole derivatives could be a viable option for cancer treatment, warranting further investigation into their mechanism of action and efficacy in vivo (Sun et al., 2019).

Antimicrobial Activity

Research on pyranopyrazole derivatives has also extended to their antimicrobial potential. Synthesis of these compounds has led to the discovery of derivatives with considerable antimicrobial activity. The versatility in the chemical structure of pyranopyrazole allows for the synthesis of compounds that target a range of microbial pathogens, offering a pathway to new antimicrobial agents that could address the growing concern of drug-resistant bacteria (El-ziaty et al., 2016).

作用機序

将来の方向性

特性

IUPAC Name |

6-amino-4-(5-bromo-2-ethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN4O2/c1-3-22-12-5-4-9(17)6-10(12)14-11(7-18)15(19)23-16-13(14)8(2)20-21-16/h4-6,14H,3,19H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWAKSNEUKZFMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C2C(=C(OC3=NNC(=C23)C)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-(3,4-dimethoxyphenyl)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4066870.png)

![2-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE](/img/structure/B4066873.png)

![2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B4066878.png)

![N-[1-[5-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-4-methylbenzamide](/img/structure/B4066887.png)

![N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4066896.png)

![N-(3,4-dichlorophenyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide](/img/structure/B4066913.png)

![N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4066926.png)

![6-amino-4-{2-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4066929.png)

![6-amino-8-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4066937.png)

![3-[1-butyl-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4066943.png)

![6-benzyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4066969.png)

![2-{[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4066974.png)

![N-(sec-butyl)-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B4066980.png)